Cas no 1376571-47-9 (4-(1-acetylpiperidin-4-yl)oxybenzoic acid)

4-(1-Acetylpiperidin-4-yl)oxybenzoic acid is a versatile intermediate in organic synthesis, particularly valued for its structural features that facilitate the development of pharmacologically active compounds. The acetylpiperidin moiety enhances solubility and bioavailability, while the benzoic acid group provides a reactive site for further functionalization. This compound is commonly employed in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents due to its ability to modulate biological targets. Its stable crystalline form ensures consistent handling and storage. The balanced lipophilicity and hydrogen-bonding capacity make it a practical choice for scaffold modifications in drug discovery and fine chemical applications.
4-(1-acetylpiperidin-4-yl)oxybenzoic acid structure
1376571-47-9 structure
商品名:4-(1-acetylpiperidin-4-yl)oxybenzoic acid
CAS番号:1376571-47-9
MF:C14H17NO4
メガワット:263.289084196091
CID:5638671
PubChem ID:84195265

4-(1-acetylpiperidin-4-yl)oxybenzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28281472
    • 1376571-47-9
    • 4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
    • 4-(1-acetylpiperidin-4-yl)oxybenzoic acid
    • インチ: 1S/C14H17NO4/c1-10(16)15-8-6-13(7-9-15)19-12-4-2-11(3-5-12)14(17)18/h2-5,13H,6-9H2,1H3,(H,17,18)
    • InChIKey: ATXPRMWDSSGHCM-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(C(=O)O)=CC=1)C1CCN(C(C)=O)CC1

計算された属性

  • せいみつぶんしりょう: 263.11575802g/mol
  • どういたいしつりょう: 263.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

4-(1-acetylpiperidin-4-yl)oxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28281472-0.5g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28281472-2.5g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28281472-10.0g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28281472-10g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9
10g
$2884.0 2023-09-09
Enamine
EN300-28281472-5g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9
5g
$1945.0 2023-09-09
Enamine
EN300-28281472-0.05g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28281472-0.1g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28281472-5.0g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28281472-1.0g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28281472-0.25g
4-[(1-acetylpiperidin-4-yl)oxy]benzoic acid
1376571-47-9 95.0%
0.25g
$617.0 2025-03-19

4-(1-acetylpiperidin-4-yl)oxybenzoic acid 関連文献

4-(1-acetylpiperidin-4-yl)oxybenzoic acidに関する追加情報

Introduction to 4-(1-acetylpiperidin-4-yl)oxybenzoic acid (CAS No. 1376571-47-9)

4-(1-acetylpiperidin-4-yl)oxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1376571-47-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural framework that combines a benzoic acid moiety with a piperidine ring modified by an acetyl group. The presence of these functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications, particularly in the development of bioactive molecules.

The molecular structure of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid consists of a benzene ring substituted with a hydroxyl group at the 4-position and an acetylated piperidine ring linked through an oxygen atom at the 4-position of the piperidine. This configuration suggests a high degree of flexibility and reactivity, which are crucial for its biological activity. The benzoic acid moiety is well-known for its role as a pharmacophore in various drugs, while the piperidine scaffold is frequently employed in medicinal chemistry due to its ability to modulate biological targets effectively.

In recent years, there has been a growing interest in developing novel compounds that can interact with biological targets in unique ways. 4-(1-acetylpiperidin-4-yl)oxybenzoic acid has emerged as a promising candidate in this regard, particularly for its potential applications in drug discovery and development. Its structural features make it a versatile building block for synthesizing more complex molecules with enhanced pharmacological properties.

One of the most compelling aspects of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid is its potential as an intermediate in the synthesis of various bioactive compounds. For instance, researchers have explored its use in creating derivatives that exhibit anti-inflammatory, analgesic, and anti-cancer activities. The acetyl group on the piperidine ring can be further modified or used to link other pharmacophoric units, allowing for the creation of hybrid molecules with tailored biological functions.

The benzoic acid derivative portion of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid is particularly noteworthy for its interaction with biological systems. Benzoic acid and its derivatives are known to possess various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. When combined with the piperidine scaffold, these properties can be enhanced or modified to target specific diseases or conditions. This has led to extensive research into using benzoic acid derivatives as lead compounds for drug development.

Recent studies have highlighted the importance of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid in medicinal chemistry due to its unique structural features. Researchers have demonstrated that this compound can serve as a scaffold for designing molecules that interact with enzymes and receptors involved in various disease pathways. For example, modifications to the acetyl group and the piperidine ring have been shown to influence binding affinity and selectivity, making it possible to develop drugs with improved efficacy and reduced side effects.

The synthesis of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include functional group transformations such as acylation, hydroxylation, and coupling reactions. The use of advanced techniques like palladium-catalyzed cross-coupling reactions has further streamlined the synthesis process, making it more efficient and scalable.

In addition to its synthetic significance, 4-(1-acetylpiperidin-4-yl)oxybenzoic acid has been studied for its potential therapeutic applications. Preclinical studies have shown that derivatives of this compound exhibit promising activities against various diseases. For instance, some analogs have demonstrated anti-proliferative effects on cancer cell lines, suggesting their potential as chemotherapeutic agents. Furthermore, their anti-inflammatory properties make them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis.

The pharmacokinetic profile of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid and its derivatives is another area of active research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic potential. Studies have shown that modifications to the molecular structure can significantly impact these processes, influencing both efficacy and safety.

Future directions in the research of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid include exploring its interactions with different biological targets and developing novel derivatives with enhanced properties. Advances in computational chemistry and artificial intelligence are expected to play a significant role in accelerating this process by predicting molecular interactions and optimizing drug-like characteristics.

The growing body of evidence supporting the utility of 4-(1-acetylpiperidin-4-yl)oxybenzoic acid underscores its importance as a valuable tool in pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive candidate for further development into new drugs targeting various diseases. As research continues to uncover new applications and insights into its mechanisms of action, this compound is poised to make significant contributions to medicine and drug discovery.

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